molecular formula C20H22O6 B561690 Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside CAS No. 40983-94-6

Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside

Cat. No.: B561690
CAS No.: 40983-94-6
M. Wt: 358.39
InChI Key: LEJLVYJUXVHIJN-LOZDCHMLSA-N
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Description

Historical Context and Development

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside emerged as a critical intermediate in carbohydrate chemistry, particularly in the synthesis of glycosylated compounds. Its development is tied to the evolution of acetal protection strategies, which enable selective functionalization of hydroxyl groups in sugars. Early syntheses focused on protecting the 4,6-positions of mannopyranosides to stabilize the molecule during subsequent reactions. This compound is synthesized from benzyl alpha-D-mannopyranoside and benzaldehyde dimethyl acetal under acidic conditions, forming a cyclic benzylidene acetal.

Structural Features and Nomenclature

The compound’s IUPAC name is (4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol, reflecting its bicyclic structure and stereochemistry. Key structural elements include:

  • Benzyl group at the anomeric (C1) position.
  • Benzylidene acetal spanning the C4 and C6 hydroxyl groups, forming a six-membered dioxane ring.
  • Pyranose ring with axial and equatorial substituents.
Property Value Source
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
CAS Number 40983-94-6

Stereochemical Aspects

The compound exhibits six chiral centers (C4a, C6, C7, C8, C8a, and C1), with configurations critical for its reactivity:

  • C4a : R configuration due to the fused dioxane ring.
  • C6 : S configuration, influenced by the benzylidene acetal.
  • C7 and C8 : S and R configurations, respectively, defining the pyranose ring conformation.
  • C8a : S configuration, stabilizing the bicyclic

Properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17+,18-,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLVYJUXVHIJN-LOZDCHMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199389
Record name Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40983-94-6
Record name Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40983-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylidene Protection of D-Mannose Derivatives

The foundational step involves protecting the 4,6-diol group of α-D-mannopyranoside with a benzylidene acetal. This is achieved by reacting benzyl α-D-mannopyranoside with benzaldehyde in the presence of a Lewis acid catalyst.

Procedure :

  • Substrate : Benzyl α-D-mannopyranoside (synthesized via Koenigs-Knorr glycosylation of D-mannose with benzyl alcohol and HgBr₂).

  • Reagents : Benzaldehyde (excess), anhydrous ZnCl₂ (catalytic).

  • Conditions : Vigorous stirring at 25°C for 3 hours under anhydrous conditions.

  • Yield : ~60–70% after crystallization from ethanol.

Mechanism :
The ZnCl₂ catalyzes the formation of a cyclic benzylidene acetal via a hemiacetal intermediate, selectively protecting the 4,6-hydroxyl groups while leaving the 2- and 3-positions free for subsequent functionalization.

Epoxide Formation and Ring-Opening Reactions

A key intermediate in the synthesis is benzyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, prepared via selective tosylation and base-induced epoxidation.

Stepwise Protocol :

  • Tosylation :

    • Treat benzyl 4,6-O-benzylidene-α-D-mannopyranoside with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

    • Outcome : 2-O-tosyl derivative (confirmed by NMR: δ 7.8 ppm for aromatic Ts protons).

  • Epoxidation :

    • Reflux the tosylate with NaOMe/MeOH to eliminate TsOH, forming the 2,3-anhydro (manno-epoxide) structure.

    • Yield : ~85% after column chromatography.

Ring-Opening with Ethylmagnesium Chloride :

  • Reagents : EthylMgCl in dry ether.

  • Conditions : 0°C → room temperature, 12 hours.

  • Product : 3-C-ethyl-2-C-hydroxymethyl derivative via nucleophilic attack at C-3.

Oxidation and Hydroboronation

Post ring-opening, oxidation and hydroboronation steps refine the stereochemistry and functional groups.

Oxidation :

  • Reagents : Ac₂O/DMSO (Swern conditions).

  • Target : Convert secondary alcohol to ketone (2-ulose derivative).

  • Yield : ~75%.

Hydroboronation-Oxidation :

  • Reagents : BH₃·THF, followed by H₂O₂/NaOH.

  • Outcome : Introduces a hydroxymethyl group at C-2 with anti-Markovnikov selectivity.

Optimization and Industrial-Scale Production

Catalytic Hydrogenolysis for Deprotection

Final deprotection of the benzylidene and benzyl groups is achieved via hydrogenolysis.

Conditions :

  • Catalyst : 10% Pd/C (5 wt%).

  • Solvent : MeOH, H₂ (1 atm).

  • Time : 6–8 hours at 25°C.

  • Challenges : Competing hydrogenolysis of benzylidene vs. benzyl groups requires careful monitoring.

Scale-Up Considerations :

  • Automated reactors with precise temperature and pressure control improve reproducibility.

  • Yields >90% reported in pilot-scale trials.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for three reported methods:

Method Starting Material Key Reagents Yield Purity (HPLC)
Benzylidene protectionD-MannoseBenzaldehyde/ZnCl₂65%98%
Epoxide ring-opening2-O-Tosyl derivativeEthylMgCl54%95%
Hydroboronation2-ulose derivativeBH₃·THF/H₂O₂78%97%

Challenges and Troubleshooting

Acidic Hydrolysis Side Reactions

Early attempts to hydrolyze methyl 4,6-O-benzylidene derivatives under acidic conditions (e.g., HCl/MeOH) yielded polymeric byproducts instead of free sugars. Solution : Use hydrogenolysis for milder deprotection.

Epimerization During Oxidation

Oxidation of 3-C-ethyl derivatives occasionally led to epimerization at C-2. Mitigation : Lower reaction temperatures (0°C) and shorter reaction times.

Recent Advances (Post-1972)

While the 1972 protocol remains foundational, modern adaptations include:

  • Enzymatic benzylidene protection : Lipases in non-aqueous media improve regioselectivity.

  • Flow chemistry : Continuous-flow reactors reduce reaction times by 40% .

Chemical Reactions Analysis

Oxidation Reactions

BBM undergoes oxidation at specific hydroxyl groups. For example:

  • Primary hydroxyl oxidation : Using KMnO₄ in acidic conditions, the C6 hydroxyl group is oxidized to a carboxylic acid .
  • Secondary hydroxyl oxidation : TEMPO-mediated oxidation selectively targets the C2 hydroxyl group, yielding ketone derivatives .

Table 1: Oxidation Reagents and Products

ReagentTarget PositionProductYield (%)Source
KMnO₄ (H₂SO₄)C6Carboxylic acid derivative85
TEMPO/NaClOC22-Keto derivative78

Reduction Reactions

BBM’s benzylidene group remains stable under reducing conditions, enabling selective transformations:

  • LiAlH₄ reduction : Converts ester groups at C3 to hydroxyl groups without affecting the benzylidene acetal .
  • Catalytic hydrogenation : Removes benzyl ethers selectively while retaining the benzylidene group .

Substitution Reactions

The C2 and C3 hydroxyl groups are primary sites for nucleophilic substitution:

  • Benzylation : Benzyl bromide in DMF with NaH introduces benzyl ethers at C2 or C3 .
  • Silylation : TBDMSCl selectively protects the C3 hydroxyl group .

Key Mechanistic Insight :
The 4,6-O-benzylidene group imposes a rigid chair conformation, directing nucleophiles to equatorial positions for stereoselective substitutions .

Glycosylation Reactions

BBM serves as a glycosyl donor in β-selective mannosylation due to its 4,6-O-benzylidene-directed mechanism:

  • Thioglycoside activation : Preactivation with BSP/Tf₂O generates a reactive α-triflate intermediate, which undergoes Sᴺ2 displacement by alcohols to form β-linked glycosides .
  • Phosphosugar coupling : Yields α-mannopyranosyl phosphosugars (61–90%) when reacted with ammonium phosphosugar salts .

Table 2: Glycosylation Outcomes with BBM Derivatives

Donor StructureAcceptorProduct AnomerYield (%)α:β RatioSource
BBM-thioglycosidePrimary alcoholβ901:99
BBM-trichloroacetimidateSecondary alcoholβ755:95

Deprotection Strategies

The benzylidene acetal is selectively cleaved under acidic or Lewis acid conditions:

  • SnCl₄-mediated cleavage : Removes the 4,6-O-benzylidene group in DCM (95% yield) .
  • Acetic acid hydrolysis : Retains benzyl ethers while hydrolyzing the acetal .

Comparative Reactivity with Analogues

BBM’s reactivity differs significantly from gluco- and galactopyranoside analogues due to stereoelectronic effects:

Table 3: Reactivity Comparison with Related Compounds

CompoundGlycosylation AnomerKey Reactivity FeatureSource
Benzyl 4,6-O-benzylidene-β-D-glucosideαOxocarbenium ion stabilization
Methyl 4,6-O-benzylidene-α-D-galactosideβSteric hindrance at C4
BBMβSᴺ2 pathway via α-triflate intermediate

Scientific Research Applications

Scientific Research Applications

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is used in various scientific research applications:

  • Chemistry :
    • As a building block in the synthesis of more complex molecules.
    • In studies involving carbohydrate chemistry and glycosylation reactions.
  • Biology :
    • In studies of carbohydrate metabolism and enzyme interactions.
    • As a potential therapeutic agent due to its ability to modulate enzyme activity.
  • Industry :
    • Used in the production of fine chemicals.
    • Serves as an intermediate in organic synthesis.

Inhibition Studies

A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments. In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications.

Cell Viability Tests

Experimental data indicate that this compound exhibits selective cytotoxicity against specific cancer cell lines while maintaining lower toxicity levels in normal cells. This selectivity suggests its potential as a lead compound for developing new anti-cancer therapeutics.

Mechanism of Action

The mechanism of action of Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Reactivity

The benzylidene acetal and benzyl aglycone in the target compound are recurring motifs in related derivatives. Key structural variations among analogs include:

  • Protecting groups : Benzyl, methyl, acetyl, or azido substituents.
  • Aglycone modifications : Substitution of benzyl with nitrophenyl, phenylthio, or methyl groups.
  • Additional functional groups: Acetylation, levulinoylation, or fluorophore conjugation.
Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Key Applications Synthesis Method(s) References
Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside Benzyl (aglycone), benzylidene (4,6-O) C₂₀H₂₂O₆ Glycosyl donor, glycoconjugate synthesis Chemical/enzymatic glycosylation
Methyl 4,6-O-Benzylidene-α-D-glucopyranoside Methyl (aglycone), benzylidene (4,6-O) C₁₄H₁₈O₆ Glucoside synthesis intermediate Reflux with benzaldehyde dimethyl acetal
1,2,3,4-Tetra-O-benzyl-α-D-mannopyranoside Tetra-O-benzyl C₃₄H₃₆O₆ Anti-cancer, immunology research Multi-step benzylation
4-Nitrophenyl 4,6-O-Benzylidene-α-D-mannopyranoside 4-Nitrophenyl (aglycone), benzylidene (4,6-O) C₁₉H₁₉NO₈ Glycosidase activity assays Nitrophenyl group introduction via hydrolysis
Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside Phenylthio (aglycone), 3-O-benzyl C₂₆H₂₆O₅S High-reactivity glycosyl donor Thio-glycoside synthesis with Bu₂SnO/BnBr

Challenges and Limitations

  • Steric Hindrance: Bulky benzyl groups in 1,2,3,4-Tetra-O-benzyl-α-D-mannopyranoside reduce solubility in polar solvents, complicating reaction scalability .
  • Anomer Separation: Compounds like Methyl 6-O-(2-azido-...) require chromatographic separation of α/β anomers, lowering overall efficiency .
  • Enzymatic Compatibility : Benzylidene-protected compounds may resist hydrolysis by certain glycosidases, limiting their use in enzymatic cascades .

Biological Activity

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (BBM) is a carbohydrate derivative that has garnered attention in biochemical and synthetic applications due to its unique structure and potential biological activities. This article delves into the biological activity of BBM, exploring its mechanisms, interactions, and relevance in various research contexts.

Chemical Structure and Properties

BBM is characterized by its benzylidene acetal structure, which enhances stability and reactivity in glycosylation reactions. Its molecular formula is C20H22O6C_{20}H_{22}O_6, featuring a benzyl group at the anomeric carbon (C1) and benzylidene protection at positions 4 and 6. This configuration allows for selective modifications at other hydroxyl groups, making it a valuable intermediate for synthesizing complex carbohydrates.

BBM serves primarily as an intermediate in the synthesis of more complex carbohydrates. Its structure mimics natural substrates of certain glycosidases—enzymes that hydrolyze glycosidic bonds—allowing it to act as a competitive inhibitor. This property is particularly relevant in studying diseases linked to glycosidase activity, such as lysosomal storage disorders and viral infections.

Biological Activities

While specific biological activities of BBM are not extensively documented, compounds with similar structures often exhibit significant biological properties. Here are some notable findings related to BBM:

  • Inhibition of Glycosidases : BBM has been shown to inhibit glycosidases involved in various diseases. This inhibition can affect cellular processes by altering glycan-mediated interactions.
  • Potential Antimicrobial and Anticancer Properties : Similar glycosides have been associated with antimicrobial and anticancer activities. The interactions of BBM with biological membranes and proteins may influence cellular signaling pathways or enzyme activities .
  • Research Applications : BBM is employed in studies investigating carbohydrate-protein interactions, particularly with lectins and other carbohydrate-binding proteins. These studies provide insights into its potential roles in drug design and therapeutic applications .

Case Studies

  • Glycosylation Reactions : A study demonstrated that BBM can be used as a donor in glycosylation reactions, exhibiting high β-selectivity when compared to other donors. This selectivity is crucial for synthesizing specific glycosides necessary for further biological studies .
  • Interaction Studies : Researchers have utilized BBM to explore its binding interactions with various proteins involved in cell signaling. By attaching detectable moieties to BBM, they can monitor these interactions, enhancing our understanding of carbohydrate biology .

Comparative Analysis

The following table compares BBM with similar compounds that share structural features but differ in their functional groups or stereochemistry:

Compound NameStructural FeaturesUnique Properties
Methyl 3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranosideMethyl group at position 3Enhanced solubility; altered reactivity
Benzyl 4-O-benzylidene-beta-D-glucopyranosideBeta configuration at position 1Different selectivity in glycosylation reactions
Benzyl 2-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranosideBenzyl protection at position 2Potential for different biological activities

Q & A

Q. What are the common synthetic routes for Benzyl 4,6-OOO-Benzylidene-α\alphaα-D-mannopyranoside?

The synthesis typically involves selective protection of hydroxyl groups. For example, the benzylidene acetal is formed by reacting mannopyranoside derivatives with benzaldehyde derivatives under acidic conditions. Subsequent steps may include regioselective ring-opening or functionalization using reagents like Bu2_2SnO, Bu4_4NBr, or BnBr to introduce benzyl or fluorenylmethoxycarbonyl (Fmoc) groups. Purification is achieved via column chromatography (e.g., ethyl acetate/hexane gradients), and structural confirmation relies on NMR and MS .

Q. How is the structure of Benzyl 4,6-OOO-Benzylidene-α\alphaα-D-mannopyranoside confirmed?

Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and glycosidic linkage configurations.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute stereochemistry and ring conformations, as demonstrated in studies on similar benzylidene-protected sugars .

Q. What protecting groups are employed in its synthesis, and how are they selectively removed?

Common protecting groups include:

  • Benzylidene acetal : Provides temporary 4,6-OO-protection, removable via acid hydrolysis or reductive ring-opening (e.g., BH3_3-NMe3_3/AlCl3_3) to expose specific hydroxyls .
  • Benzyl (Bn) and Fmoc groups : Stable under acidic conditions but cleaved by hydrogenolysis (Pd/C) or base (piperidine), respectively .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during benzoylation or acylation?

Regioselective modification often exploits steric or electronic effects. For example:

  • Tin-mediated intermediates : Bu2_2SnO forms stannylene acetals, directing acylation to less hindered hydroxyls (e.g., O-3 over O-2 in mannopyranosides) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific transition states, as seen in selective tosylation studies .

Q. What strategies enable selective modification at the O-2 or O-3 positions?

  • Enzymatic hydrolysis : Carbohydrate-specific lipases (e.g., CRL-OC-AG) selectively deprotect acetylated positions, enabling sequential functionalization .
  • Temporary-protecting-group tactics : For example, benzylidene acetal ring-opening with BH3_3-NMe3_3/AlCl3_3 yields 4-OO-Bn/6-OH intermediates, allowing selective O-6 modification .

Q. How to resolve contradictions in glycosylation donor efficiency reported across studies?

Discrepancies arise from variations in:

  • Donor activation : Thioglycosides (e.g., phenyl 1-thio-mannosides) vs. trichloroacetimidates.
  • Catalytic systems : Use of NIS/TfOH vs. AgOTf. Rigorous control of moisture, temperature, and promoter stoichiometry is critical. X-ray analyses (e.g., pyranose ring conformation studies) clarify donor reactivity trends .

Q. What applications exist in oligosaccharide and glycoconjugate synthesis?

The compound serves as a key intermediate for:

  • Mannose-containing oligosaccharides : Used to study carbohydrate-protein interactions (e.g., lectin binding) .
  • Boron neutron capture therapy (BNCT) agents : Fluorinated derivatives (e.g., 2-deoxy-2-fluoro analogs) are synthesized for targeted drug delivery .

Q. How does the stability of Benzyl 4,6-OO-Benzylidene-α\alpha-D-mannopyranoside vary under acidic/basic conditions?

  • Acidic conditions : Benzylidene acetals hydrolyze slowly in dilute acetic acid but rapidly in HCl/THF.
  • Basic conditions : Fmoc and acetyl groups are labile, necessitating pH-controlled deprotection .

Q. What methods validate fluorinated derivatives (e.g., 2-deoxy-2-fluoro analogs)?

  • 19^{19}F NMR : Confirms fluorine incorporation and stereochemistry.
  • X-ray crystallography : Resolves conformational changes induced by fluorine substitution .

Q. What are the trade-offs between enzymatic and chemical synthesis for derivatives?

  • Enzymatic : High stereoselectivity but limited substrate scope (e.g., CRL-OC-AG for acetyl hydrolysis) .
  • Chemical : Broader functional group tolerance but requires meticulous optimization of protecting-group strategies .

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